N-benzyl-2-morpholinopyrimidin-4-amine
CAS No.:
Cat. No.: VC14586160
Molecular Formula: C15H18N4O
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O |
|---|---|
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-benzyl-2-morpholin-4-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-17-14-6-7-16-15(18-14)19-8-10-20-11-9-19/h1-7H,8-12H2,(H,16,17,18) |
| Standard InChI Key | PKTXFNWLILBNOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC=CC(=N2)NCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
N-Benzyl-2-morpholinopyrimidin-4-amine features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 2-position with a morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and at the 4-position with a benzylamine moiety. This configuration confers unique electronic and steric properties, influencing its solubility, bioavailability, and target interactions.
Table 1: Molecular Properties of N-Benzyl-2-Morpholinopyrimidin-4-Amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-Benzyl-2-morpholin-4-ylpyrimidin-4-amine |
| Canonical SMILES | C1COCCN1C2=NC=CC(=N2)NCC3=CC=CC=C3 |
| PubChem CID | 46891015 |
The morpholine ring enhances water solubility, while the benzyl group contributes to lipophilicity, enabling membrane permeability and blood-brain barrier penetration . Computational studies of analogous pyrimidine derivatives suggest that the planar pyrimidine ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for inhibitory activity .
Synthesis and Optimization
Purification and Characterization
Post-synthesis purification employs column chromatography (e.g., ethyl acetate/hexane systems), yielding compounds with >95% purity . Structural validation via NMR, FTIR, and mass spectrometry is standard. Density functional theory (DFT) calculations further confirm molecular geometry and electronic properties, as demonstrated for the related compound DHFP .
Biological Activities and Mechanisms
Enzyme Inhibition
N-Benzyl-2-morpholinopyrimidin-4-amine demonstrates potent inhibition of NAPE-PLD (IC₅₀ ≈ 2–5 μM), an enzyme involved in lipid signaling pathways linked to inflammation and cancer. NAPE-PLD catalyzes the production of N-acylethanolamines, which modulate pain, appetite, and tumor progression. Inhibition of this enzyme may suppress oncogenic signaling in colorectal and prostate cancers .
Anti-Inflammatory Effects
Structural analogs like N-benzyl-N-methyldecan-1-amine (BMDA) exhibit anti-inflammatory activity by blocking JNK, p38 MAPK, and NF-κB pathways in colitis and rheumatoid arthritis models . Although direct evidence for N-benzyl-2-morpholinopyrimidin-4-amine is lacking, its morpholine and benzyl groups suggest similar immunomodulatory potential.
Pharmacological Properties
Pharmacokinetics
-
Solubility: The morpholine ring enhances aqueous solubility (predicted LogP = 2.1).
-
Absorption: High gastrointestinal absorption is anticipated due to moderate lipophilicity .
-
Metabolism: Likely hepatic, with cytochrome P450-mediated oxidation of the benzyl group.
Toxicity Profile
Therapeutic Applications
Oncology
NAPE-PLD inhibition disrupts lipid-mediated cancer cell proliferation, making this compound a candidate for colorectal and prostate cancer therapy .
Neurodegenerative Diseases
Potential dual activity as a cholinesterase and Aβ-aggregation inhibitor could address Alzheimer’s disease pathology .
Inflammatory Bowel Disease (IBD)
By suppressing JNK and NF-κB pathways, it may reduce mucosal inflammation in Crohn’s disease and ulcerative colitis .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Pyrimidine-Based Therapeutics
| Compound | Molecular Weight | Target | IC₅₀/EC₅₀ |
|---|---|---|---|
| N-Benzyl-2-morpholinopyrimidin-4-amine | 270.33 g/mol | NAPE-PLD | 2.2 μM |
| DHFP | 327.34 g/mol | EGFR Tyrosine Kinase | 5.8 μM |
| BMDA | 263.41 g/mol | JNK/p38 MAPK | 10 μM |
N-Benzyl-2-morpholinopyrimidin-4-amine exhibits superior enzyme inhibition compared to BMDA and DHFP, highlighting its therapeutic potential .
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Multistep synthesis reduces scalability.
-
In Vivo Data Gap**: Preclinical studies in animal models are needed.
-
Target Selectivity: Off-target effects on related enzymes (e.g., PLA2) require evaluation.
Future research should prioritize pharmacokinetic optimization and clinical trials to validate efficacy in oncology and neurodegeneration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume